molecular formula C15H14N2O B10850993 N-(4-Ethylphenyl)benzo[d]oxazol-2-amine

N-(4-Ethylphenyl)benzo[d]oxazol-2-amine

Cat. No.: B10850993
M. Wt: 238.28 g/mol
InChI Key: KKIDKWUGBUWNPR-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)benzo[d]oxazol-2-amine (CAS 770710-42-4) is a benzoxazole derivative of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzoxazole core and an ethylphenyl substituent, serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its well-defined reactivity and stability allow for precise functionalization, making it a valuable intermediate for developing novel therapeutic agents and advanced functional materials. The ethylphenyl group enhances its solubility in organic solvents, thereby facilitating further synthetic transformations. Recent scientific investigations have highlighted the promising pharmacological profile of this compound. It has demonstrated potent inhibitory activity against specific kinase pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer . Furthermore, studies have reported its efficacy in suppressing the production of pro-inflammatory cytokines, including TNF-α and IL-6, in macrophage cell lines, revealing its potential as a candidate for anti-inflammatory drug development . The compound's molecular formula is C 15 H 14 N 2 O, with a molecular weight of 238.28 g/mol . It features a topological polar surface area of 38.1 Ų and an XLogP3 value of 4.2, indicating favorable physicochemical properties for research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers assume responsibility for confirming the product's identity and purity prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-(4-ethylphenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C15H14N2O/c1-2-11-7-9-12(10-8-11)16-15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,16,17)

InChI Key

KKIDKWUGBUWNPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for N 4 Ethylphenyl Benzo D Oxazol 2 Amine and Its Analogues

Established Synthetic Pathways for Benzoxazole-2-amine Core Structures

The formation of the benzoxazole-2-amine core is a critical step in the synthesis of N-(4-Ethylphenyl)benzo[d]oxazol-2-amine. Several established pathways have been reported in the literature, each with its own set of reagents and conditions.

Cyclization Reactions involving o-Aminophenols

A common and widely used method for the synthesis of benzoxazol-2-amines is the cyclization of o-aminophenols with a source of a cyano group. This approach is advantageous due to the ready availability of a wide range of substituted o-aminophenols.

One of the most traditional methods involves the use of cyanogen (B1215507) bromide (BrCN) as the cyanating agent. acs.orgnih.gov However, due to the high toxicity of BrCN, alternative, less hazardous reagents have been developed. acs.orgnih.gov One such alternative is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). acs.orgnih.gov The reaction is believed to proceed through the Lewis acid activation of NCTS, followed by nucleophilic attack of the amino group of the o-aminophenol. Subsequent intramolecular cyclization via attack of the hydroxyl group on the electron-deficient carbon of the cyano group, followed by elimination, affords the desired 2-aminobenzoxazole (B146116). acs.org

The reaction conditions for this method have been optimized, and it has been shown to be applicable to a variety of substituted o-aminophenols, providing the corresponding 2-aminobenzoxazoles in good to excellent yields. acs.orgnih.gov

Table 1: Synthesis of 2-Aminobenzoxazoles via Cyclization of o-Aminophenols with NCTS

Entry o-Aminophenol Substituent Product Yield (%)
1 H Benzo[d]oxazol-2-amine 75
2 4-Methyl 5-Methylbenzo[d]oxazol-2-amine 80
3 4-Chloro 5-Chlorobenzo[d]oxazol-2-amine 82
4 4-Nitro 5-Nitrobenzo[d]oxazol-2-amine 65

Data sourced from studies on the cyclization of o-aminophenols. acs.orgnih.gov

Another approach involves the condensation of o-aminophenols with various reagents such as aldehydes, carboxylic acids, or β-diketones, often under catalytic conditions. nih.gov For instance, the reaction of o-aminophenols with aldehydes can be facilitated by catalysts like samarium triflate in an aqueous medium, offering a green and efficient route to 2-substituted benzoxazoles. organic-chemistry.org

Approaches from Benzoxazole-2-thiols

Benzoxazole-2-thiols serve as versatile intermediates for the synthesis of 2-aminobenzoxazoles. These thiols can be converted to the desired amines through various methods, including amination reactions.

A one-pot amination of benzoxazole-2-thiol can be achieved using various amines mediated by chloroacetyl chloride. acs.orgnih.gov This method is notable for its wide amine scope, short reaction times, and metal-free conditions. acs.orgnih.gov The reaction is proposed to proceed via a Smiles rearrangement. acs.org The scope of this rearrangement has been studied with various aromatic, aliphatic, and alicyclic amines, generally providing good yields of the corresponding N-substituted 2-aminobenzoxazoles. acs.orgnih.gov

Table 2: Synthesis of N-Substituted 2-Aminobenzoxazoles from Benzoxazole-2-thiol

Entry Amine Product Yield (%)
1 Aniline N-Phenylbenzo[d]oxazol-2-amine 78
2 Cyclohexylamine N-Cyclohexylbenzo[d]oxazol-2-amine 83
3 Benzylamine N-Benzylbenzo[d]oxazol-2-amine 75
4 Morpholine 2-(Benzo[d]oxazol-2-yl)morpholine 65

Data based on research into the amination of benzoxazole-2-thiols. acs.orgnih.gov

Oxidative Cyclization Methods

Oxidative cyclization methods provide an alternative route to the benzoxazole (B165842) core. These methods often involve the formation of a key intermediate which then undergoes cyclization under oxidative conditions.

One such method involves the iron-catalyzed oxidative cyclization of an intermediate formed from the ring opening of benzoxazoles with secondary amines. rsc.org This environmentally friendly approach utilizes catalytic amounts of an iron salt and aqueous hydrogen peroxide as a green oxidant, affording 2-aminobenzoxazoles in excellent yields. rsc.org A plausible radical process is proposed for this oxidative cyclization. rsc.org

Another strategy involves the direct oxidative cyclization of readily available catechols and primary amines. researchgate.net This can be achieved using systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in ethyl acetate or molecular oxygen in water. researchgate.net These methods are considered simple and practical alternatives for benzoxazole synthesis. researchgate.net

Van Leusen Oxazole (B20620) Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a powerful method for the formation of the oxazole ring, which can be adapted for the synthesis of benzoxazole precursors. The classical Van Leusen reaction involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form a 5-substituted oxazole. nih.govwikipedia.orgmdpi.comorganic-chemistry.org

The mechanism involves the deprotonation of TosMIC to form a nucleophilic carbanion, which then attacks the aldehyde. wikipedia.org The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole ring. nih.govorganic-chemistry.org

While the direct synthesis of benzoxazoles via the Van Leusen reaction is not typical, the methodology can be used to construct functionalized oxazoles that can be further elaborated to form the benzoxazole ring system. The reaction is known for its mild conditions and has been adapted for use in ionic liquids and in combination with other reactions like the Suzuki, Heck, and Sonogashira couplings. nih.govwikipedia.org

Palladium-Catalyzed Direct Arylation of Oxazoles

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted heterocycles, including oxazoles. This methodology allows for the direct coupling of an oxazole with an aryl halide, avoiding the need for pre-functionalization of the oxazole ring.

Complementary methods have been developed for the direct arylation of oxazole at either the C-2 or C-5 position with high regioselectivity. acs.orgnih.gov The regioselectivity can be controlled by the choice of solvent and phosphine (B1218219) ligand. acs.orgnih.gov For instance, C-2 arylation is favored in nonpolar solvents with specific phosphine ligands, while C-5 arylation is preferred in polar solvents with different phosphine ligands. acs.orgnih.gov This method is applicable to a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates. acs.orgnih.gov

Another palladium-catalyzed approach involves the C-H arylation of (benzo)oxazoles with aryltrimethylammonium triflates as the arylating reagents. acs.org This method proceeds via a Pd-catalyzed C-H/C-N cleavage and demonstrates a broad substrate scope, tolerating both electron-rich and electron-poor arylating agents. acs.org

Table 3: Regioselective Palladium-Catalyzed Direct Arylation of Oxazole

Position Catalyst System Solvent Arylating Agent Product
C-2 Pd(OAc)₂ / RuPhos Toluene Aryl bromide 2-Aryloxazole
C-5 Pd(OAc)₂ / SPhos DMA Aryl bromide 5-Aryloxazole

Data compiled from studies on palladium-catalyzed direct arylation of oxazoles. acs.orgnih.gov

Copper-Mediated Approaches

Copper-catalyzed reactions offer a cost-effective alternative to palladium-catalyzed methods for the synthesis of benzoxazole derivatives. These methods often exhibit good functional group tolerance and can be performed under milder conditions.

One copper-catalyzed approach involves the synthesis of 2-aminobenzoxazoles from o-aminophenols and dithiocarbamates, promoted by NaH and CuI. researchgate.net This one-pot synthesis provides good yields and is not significantly affected by the electronic nature of the substituents on the o-aminophenol. researchgate.net

Copper-catalyzed C-H amination of benzoxazoles with primary amines has also been reported. organic-chemistry.org This reaction uses tert-butyl peroxide as the oxidant and proceeds under air, providing a direct route to N-substituted 2-aminobenzoxazoles. organic-chemistry.org Furthermore, a ligand-free synthesis of benzoxazoles via intramolecular cyclization of o-bromoaryl derivatives can be catalyzed by copper(II) oxide nanoparticles. acs.org This heterogeneous catalytic system allows for the recovery and recycling of the catalyst. acs.org

Silver-Catalyzed Reactions

Silver-catalyzed reactions have emerged as a valuable tool in the synthesis of heterocyclic compounds, including benzoxazoles. One notable application is the direct C-H amination of the benzoxazole core. Research has demonstrated a silver-mediated direct amination of benzoxazoles, which allows for the introduction of an amino group at the 2-position of the benzoxazole ring. acs.orgsemanticscholar.org This method can be tuned by the selection of the amino group source, ranging from formamides to parent amines. acs.orgsemanticscholar.org

Another significant silver-catalyzed approach involves the oxidative cyclization of phenolic imines, which are typically generated in situ from the condensation of 2-aminophenols and aldehydes. A method utilizing silver carbonate (Ag₂CO₃) has been developed for this transformation. researchgate.net This reaction is noted for its mild conditions and tolerance of various functional groups, proceeding in a range of solvents and under atmospheric conditions to produce highly functionalized benzoxazoles. researchgate.net While this method primarily yields 2-substituted benzoxazoles, it establishes the utility of silver compounds in facilitating the core benzoxazole ring formation, a prerequisite for the synthesis of the target compound.

A tandem condensation reaction catalyzed by silver has also been reported for the synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives, showcasing the versatility of silver catalysis in constructing complex benzoxazole structures. nih.gov

Targeted Synthesis of N-Substituted Benzoxazol-2-amines

The synthesis of N-substituted benzoxazol-2-amines requires specific strategies to form the crucial C-N bond between the benzoxazole moiety and the desired substituent.

Strategies for N-Arylation of the Benzoxazole-2-amine Moiety

The introduction of an aryl group onto the nitrogen of the benzoxazole-2-amine core is a key transformation. Two of the most powerful and widely adopted methods for C(aryl)-N bond formation in modern organic synthesis are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orgacsgcipr.orglibretexts.org The reaction typically involves a palladium(0) catalyst, a suitable phosphine ligand, and a base to couple an amine with an aryl halide or triflate. wikipedia.orgrug.nlnih.gov The choice of ligand is critical, with bulky, electron-rich phosphine ligands often enhancing reaction efficiency. rug.nl For the synthesis of N-aryl benzoxazol-2-amines, this strategy would involve the coupling of benzoxazol-2-amine with an appropriate aryl halide.

Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction traditionally involves the copper-promoted coupling of an amine with an aryl halide at high temperatures. researchgate.net Modern variations of this reaction utilize copper catalysts, often in combination with ligands, allowing for milder reaction conditions. researchgate.net This method represents a viable, often lower-cost alternative to palladium-catalyzed routes for the N-arylation of benzoxazole-2-amine.

Another strategy involves the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This approach has been successfully applied to the synthesis of N-aryl-2-aminobenzoxazoles starting from substituted benzoxazole-2-thiol and 2-chloro-N-arylacetamides. acs.orgnih.gov

Comparison of N-Arylation Strategies
StrategyMetal CatalystTypical SubstratesKey Features
Buchwald-Hartwig AminationPalladiumAryl Halides/Triflates + AminesHigh efficiency, broad substrate scope, requires specific ligands. wikipedia.orglibretexts.org
Ullmann CondensationCopperAryl Halides + AminesCost-effective, traditionally harsh conditions, modern methods are milder. researchgate.net
Smiles RearrangementMetal-freeBenzoxazole-2-thiol + N-ArylacetamidesIntramolecular rearrangement, avoids transition metals. acs.orgnih.gov

Incorporation of the 4-Ethylphenyl Moiety: Specific Synthetic Routes

Route 1: Cyclodesulfurization of a Thiourea Intermediate A common and effective method for synthesizing N-aryl-2-aminobenzoxazoles involves the reaction of a 2-aminophenol with an aryl isothiocyanate. researchgate.net This reaction forms an N-(2-hydroxyphenyl)-N'-arylthiourea intermediate, which can then undergo cyclodesulfurization to yield the final product. For the target compound, this would involve:

Reaction of 2-aminophenol with 4-ethylphenyl isothiocyanate to form N-(4-ethylphenyl)-N'-(2-hydroxyphenyl)thiourea.

Cyclization of the thiourea intermediate, often promoted by an oxidizing agent or a promoter like triphenylbismuth dichloride, to afford this compound. researchgate.net

Route 2: Nucleophilic Substitution on a Benzoxazole Precursor This approach utilizes a pre-formed benzoxazole ring bearing a suitable leaving group at the 2-position, such as a chlorine atom. The N-(4-ethylphenyl) group is then introduced via nucleophilic substitution.

Synthesis of 2-chlorobenzoxazole from 2-benzoxazolinone.

Reaction of 2-chlorobenzoxazole with 4-ethylaniline in the presence of a base to yield the target compound.

A related strategy involves starting with benzoxazole-2-thiol, which can be methylated to form a methyl sulfide intermediate. This intermediate facilitates a smooth nucleophilic addition-elimination reaction with an amine. nih.govresearchgate.net

Green Chemistry Principles in Benzoxazole Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic scaffolds like benzoxazoles.

Microwave-Assisted Synthesis

Microwave irradiation has become a well-established technique in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.goveurekaselect.comlew.ro This technology is frequently employed in the synthesis of benzoxazoles. nih.goveurekaselect.com The most common microwave-assisted method for benzoxazole synthesis is the condensation of 2-aminophenols with various partners such as carboxylic acids, aldehydes, or nitriles. eurekaselect.comacs.org The rapid and efficient heating provided by microwaves accelerates the cyclization and dehydration steps, aligning with green chemistry principles by reducing energy consumption and reaction times. nih.gov

Examples of Microwave-Assisted Benzoxazole Synthesis
ReactantsConditionsAdvantageReference
2-Aminophenol + Aromatic AldehydesKCN catalyst, MicrowaveRapid synthesis of 2-substituted benzoxazoles nih.gov
2-Aminophenol + Carboxylic AcidsCatalyst and solvent-free, MicrowaveHigh efficiency, adherence to green chemistry principles organic-chemistry.org
Aryl Aldehydes + TosMICK₃PO₄ base, IPA, MicrowaveRapid, one-pot, environmentally benign acs.org

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.govmdpi.com In the context of benzoxazole synthesis, ILs can act as both solvents and catalysts.

A facile and efficient method for the direct oxidative amination of benzoxazoles utilizes a heterocyclic ionic liquid, 1-butylpyridinium iodide ([BPy]I), as a recyclable catalyst. nih.govmdpi.com This reaction proceeds smoothly at room temperature to produce 2-aminobenzoxazoles in good to excellent yields (up to 97%). nih.govmdpi.com The ionic liquid catalyst can be easily recovered from the aqueous phase after the reaction and reused multiple times without a significant loss of activity, making it an environmentally friendly and cost-effective option. mdpi.com Brønsted acidic ionic liquids have also been developed as efficient, reusable heterogeneous catalysts for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. nih.govacs.org

Catalyst-Free Approaches

The synthesis of 2-aminobenzoxazoles, including this compound, has been successfully achieved through innovative catalyst-free methods, primarily leveraging microwave irradiation and aqueous media to drive the reactions. These protocols offer significant advantages by simplifying procedures, reducing reaction times, and avoiding contamination of products with residual metal catalysts.

One prominent catalyst-free approach involves the direct amination of 2-mercaptobenzoxazoles with various amines. acs.orgorganic-chemistry.org This method, conducted "on water" and enhanced by microwave irradiation, facilitates the synthesis of a diverse range of 2-aminobenzoxazoles in moderate to high yields. acs.orgnih.gov The reaction typically completes within an hour at temperatures between 100–150 °C without any external catalyst or additive. acs.orgnih.gov The use of water as a solvent is not only environmentally friendly but also simplifies product isolation, as the crude products often separate directly from the aqueous medium. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a ring-opening and subsequent cyclization pathway, releasing hydrogen sulfide as a byproduct. organic-chemistry.org This scalable method utilizes inexpensive and low-impact starting materials, making it a sustainable option for producing these valuable compounds. acs.orgorganic-chemistry.org

Another effective catalyst-free strategy employs a microwave-assisted procedure in a mixed green solvent system of water and isopropyl alcohol (H₂O-IPA). researchgate.netrsc.org This technique has been developed for the N-alkylation of 2-aminobenzoxazoles. researchgate.netrsc.org The reaction of a 2-aminobenzoxazole with an appropriate electrophile under microwave irradiation at 100°C proceeds rapidly, often within 15 minutes, to afford the desired N-substituted products in excellent yields. rsc.org This transition-metal-free method is noted for its high efficiency, broad substrate applicability, and simple work-up procedures, further underscoring its potential for larger-scale syntheses. rsc.org

Table 1: Catalyst-Free Synthesis of 2-Aminobenzoxazole Analogues
Starting MaterialReagentConditionsProduct TypeYieldReference
2-MercaptobenzoxazoleVarious AminesOn-Water, Microwave, 100-150 °C, 1 hr2-AminobenzoxazolesModerate to High acs.orgnih.gov
2-Aminobenzoxazole2-Bromo AcetophenoneH₂O-IPA (1:1), Microwave, 100 °C, 15 minN-alkylated 2-Aminobenzoxazoles95% rsc.org

Environmentally Benign Oxidative Protocols

In parallel with catalyst-free methods, the development of environmentally benign oxidative protocols for synthesizing 2-aminobenzoxazoles has gained considerable traction. These methods focus on replacing toxic reagents and harsh conditions with greener alternatives, such as using sustainable oxidants and aqueous solvent systems.

One innovative green method is the electrochemical one-pot synthesis from 2-aminophenols and isothiocyanates. chula.ac.th This process is conducted in a simple undivided electrochemical cell using platinum electrodes and sodium iodide as an electrolyte in a 1:1 mixture of water and ethanol. chula.ac.th The reaction proceeds at ambient temperature under a constant voltage, producing a variety of 2-aminobenzoxazoles in moderate to good yields. chula.ac.th Cyclic voltammetry studies suggest the mechanism involves an iodide-mediated electrolysis, highlighting a novel and clean electrochemical approach to cyclization. chula.ac.th

Another significant advancement is the use of aqueous hydrogen peroxide (H₂O₂) as a green oxidant, often in combination with a catalyst. An iron-catalyzed oxidative cyclization method merges the ring opening of benzoxazoles with secondary amines followed by an oxidative cyclization step. rsc.org With catalytic amounts of iron(III) chloride (FeCl₃) and aqueous H₂O₂, this process yields highly desirable 2-aminobenzoxazoles in excellent yields up to 97%. rsc.org Similarly, a metal-free system employing tetrabutylammonium iodide (TBAI) as a catalyst with H₂O₂ as the terminal oxidant enables the oxidative cyclodesulfurization of o-phenolic thioureas to 2-aminobenzoxazoles at room temperature. researchgate.net This protocol avoids the need for metals, bases, and anhydrous conditions. researchgate.net

Molecular iodine (I₂) is also utilized as an eco-friendly mediator for oxidative cyclodesulfurization. nih.gov The reaction of a 2-aminophenol with an isothiocyanate generates a monothiourea intermediate in situ. Subsequent treatment with iodine and a base promotes the oxidative C-O bond formation and cyclization to yield N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov

Furthermore, elemental sulfur has been employed as an inexpensive and environmentally friendly oxidizing agent. nih.govnih.gov In one approach, the annulation of 2-nitrophenols with aryl isothiocyanates is achieved using an iron(III) acetylacetonate catalyst in conjunction with elemental sulfur and a base. nih.gov This method is significant as it allows the direct use of 2-nitrophenols, avoiding the separate step of reducing them to 2-aminophenols and thereby increasing atom efficiency. nih.gov

Table 2: Environmentally Benign Oxidative Synthesis of 2-Aminobenzoxazoles
SubstratesOxidant/Catalyst SystemSolventKey FeaturesYieldReference
2-Aminophenols, IsothiocyanatesElectrolysis, NaIWater/EthanolAmbient temperature, one-potModerate to Good chula.ac.th
o-Phenolic thioureasH₂O₂ / TBAINot specifiedMetal-free, base-free, room temp.Excellent researchgate.net
2-Aminophenols, IsothiocyanatesI₂ / BaseNot specifiedEco-friendly iodine mediatorNot specified nih.gov
2-Nitrophenols, Aryl isothiocyanatesElemental Sulfur / Fe(acac)₃DMSODirect use of nitrophenolsGood nih.gov

Pharmacological and Biological Investigations of N 4 Ethylphenyl Benzo D Oxazol 2 Amine Analogues

Evaluation of Specific Biological Activities of Benzoxazole (B165842) Derivatives

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, and its derivatives have been the subject of extensive research to explore their diverse pharmacological and biological activities. These investigations have revealed the potential of N-(4-Ethylphenyl)benzo[d]oxazol-2-amine analogues and other related benzoxazole derivatives to interact with various biological targets, leading to a wide spectrum of effects, including enzyme inhibition, anti-inflammatory, antimicrobial, anticancer, anthelmintic, and antioxidant activities.

Enzyme Inhibition Studies

Benzoxazole derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

A series of 2,5-disubstituted-benzoxazole derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The results indicated a broad spectrum of inhibitory activity, with one derivative showing comparable inhibition to the reference drug galanthamine (B1674398) for both enzymes. nih.gov Specifically, compound 11 (from the study by Temiz et al., 2016) demonstrated 90.21% inhibition of AChE and 68.58% inhibition of BChE at a concentration of 50 µM. mdpi.com Another study identified compound 36 as a potent, selective, mixed-type dual inhibitor of both AChE and BChE, with IC₅₀ values of 12.62 nM for AChE and 25.45 nM for BChE. nih.gov

In the realm of cancer therapy, benzoxazole derivatives have shown promise as inhibitors of crucial enzymes. Certain 2,5-disubstituted benzoxazole derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase I and II. nih.govtandfonline.com For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole exhibited significant inhibitory activity against DNA topoisomerase II, with IC₅₀ values of 22.3 µM and 17.4 µM, respectively, which were more potent than the reference drug etoposide. nih.govtandfonline.com Furthermore, some derivatives were found to be more potent inhibitors of DNA topoisomerase I than the reference drug camptothecin. nih.govesisresearch.org One study found that 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective Topo II inhibitor with an IC₅₀ value of 71 µM, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor with an IC₅₀ of 104 µM. researchgate.net

Derivatives of benzo[d]oxazole-2-amine have been developed as potent inhibitors of Fms-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key target in acute myeloid leukemia (AML). rawdatalibrary.netnih.gov Through structure-activity relationship (SAR) studies, compound T24 was identified with a remarkable FLT3-ITD inhibitory activity (IC₅₀: 0.41 nM). rawdatalibrary.netnih.gov

Benzoxazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes. A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human COX-2. derpharmachemica.com Compounds VI 6 and VI 12 from this series showed high selectivity for COX-2 over COX-1, with selectivity ratios of 379-fold and over 465-fold, respectively. derpharmachemica.com

The inhibitory potential of benzoxazole derivatives extends to proteases as well. A new class of benzoxazole and benzothiazole (B30560) amide derivatives was identified as potent inhibitors of CYP3A4, an important enzyme in drug metabolism. nih.gov This has implications for their use as pharmacokinetic enhancers for HIV protease inhibitors. nih.gov Additionally, certain benzoxazole derivatives have shown inhibitory effects on cysteine and serine proteases. researchgate.net

Compound/Derivative Target Enzyme Inhibitory Activity (IC₅₀ or % Inhibition) Reference
Compound 11 (Temiz et al.)Acetylcholinesterase (AChE)90.21% inhibition at 50 µM mdpi.com
Compound 11 (Temiz et al.)Butyrylcholinesterase (BChE)68.58% inhibition at 50 µM mdpi.com
Compound 36 Acetylcholinesterase (AChE)IC₅₀: 12.62 nM nih.gov
Compound 36 Butyrylcholinesterase (BChE)IC₅₀: 25.45 nM nih.gov
5-Chloro-2-(p-methylphenyl)benzoxazoleDNA Topoisomerase IIIC₅₀: 22.3 µM nih.govtandfonline.com
2-(p-nitrobenzyl)benzoxazoleDNA Topoisomerase IIIC₅₀: 17.4 µM nih.govtandfonline.com
2-(4'-bromophenyl)-6-nitrobenzoxazoleDNA Topoisomerase IIIC₅₀: 71 µM researchgate.net
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazoleDNA Topoisomerase IIC₅₀: 104 µM researchgate.net
Compound T24 FLT3-ITDIC₅₀: 0.41 nM rawdatalibrary.netnih.gov
Compound VI 6 Cyclooxygenase-2 (COX-2)379-fold selective over COX-1 derpharmachemica.com
Compound VI 12 Cyclooxygenase-2 (COX-2)>465-fold selective over COX-1 derpharmachemica.com

Anti-inflammatory Pathway Modulation

The anti-inflammatory properties of benzoxazole derivatives have been well-documented, primarily through their inhibition of key inflammatory mediators. nih.gov A significant mechanism of their anti-inflammatory action is the selective inhibition of the COX-2 enzyme. nih.gov The development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for COX-2. nih.govacs.org

Compound/Derivative Target/Pathway Observed Effect Reference
2-(2-Arylphenyl)benzoxazolesCyclooxygenase-2 (COX-2)Selective inhibition nih.govacs.org
Benzoxazolone derivative 3c Myeloid Differentiation Protein 2 (MD2) / IL-6IC₅₀: 10.14 µM nih.gov
Benzoxazolone derivative 3d Myeloid Differentiation Protein 2 (MD2) / IL-6IC₅₀: 5.43 µM nih.gov
Benzoxazolone derivative 3g Myeloid Differentiation Protein 2 (MD2) / IL-6IC₅₀: 5.09 µM nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal effects. mdpi.comresearchgate.netwisdomlib.orgnih.gov

Antibacterial Activity: Studies have shown that various 2-substituted benzoxazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netmbimph.com For example, certain pyrimidinyl benzoxazole derivatives were evaluated against Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net Another study reported that some benzoxazole derivatives were particularly effective against E. coli and Bacillus subtilis. researchgate.net The antibacterial activity is influenced by the nature and position of substituents on the benzoxazole ring. mdpi.com For instance, the introduction of a pyridine (B92270) group can broaden the spectrum of antibacterial activity. mdpi.com It has been observed that S. aureus isolates were the most susceptible to certain benzoxazole compounds, with minimal inhibitory concentrations for 90% inhibition (MIC₉₀) as low as 25 µg/ml. nih.gov

Antifungal Activity: The antifungal potential of benzoxazole derivatives is also significant. asm.orgmdpi.comnih.govresearchgate.net They have shown activity against various fungal strains, including Aspergillus niger, Penicillium chrysogenum, and several Candida species. researchgate.netmbimph.com One study highlighted a benzoxazole derivative that exhibited strong action against Candida krusei with a minimum inhibitory concentration (MIC) of 15.6 µg/mL. nih.gov Another investigation found that a particular benzoxazole derivative had an EC₅₀ value of 0.3 mg/L against Alternaria brassicae, which was superior to the commercial fungicide carbendazim. researchgate.net The antifungal activity of these compounds is often attributed to their ability to disrupt the fungal plasma membrane. nih.gov

Derivative Class Microorganism Activity/Result Reference
Pyrimidinyl benzoxazolesStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaAntibacterial potential researchgate.net
2-Substituted benzoxazolesE. coli, B. subtilisPotent antibacterial activity researchgate.net
Benzoxazole derivativesStaphylococcus aureusMIC₉₀ of 25 µg/ml nih.gov
Benzoxazole derivativeCandida kruseiMIC of 15.6 µg/mL nih.gov
Benzoxazole derivativeAlternaria brassicaeEC₅₀ of 0.3 mg/L researchgate.net

Anticancer and Antiproliferative Mechanisms

The anticancer and antiproliferative properties of benzoxazole derivatives are a major focus of research, with studies demonstrating their efficacy against a variety of cancer cell lines. mdpi.comresearchgate.net The mechanisms underlying their anticancer effects are often linked to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases. nih.govesisresearch.orgresearchgate.net

As mentioned in the enzyme inhibition section, benzoxazole derivatives that inhibit DNA topoisomerases I and II can induce cancer cell death by preventing DNA replication and repair. nih.govtandfonline.comesisresearch.org Similarly, the inhibition of FLT3-ITD by benzo[d]oxazole-2-amine derivatives represents a targeted approach for treating acute myeloid leukemia. rawdatalibrary.netnih.gov

Studies have shown that the antiproliferative activity of benzoxazole derivatives is often dependent on the specific cancer cell line and the substitution pattern on the benzoxazole core. researchgate.net For example, the presence of electron-withdrawing groups like chlorine and nitro at specific positions can enhance the anti-proliferative activity against colon cancer cells. researchgate.net In one study, a naphthoxazole analog with a chlorine atom exhibited IC₅₀ values in the range of 2.18–2.89 µM against a panel of human cancer cell lines, an activity level similar to that of cisplatin. mdpi.com Importantly, this compound was not toxic to normal human breast cells and keratinocytes at these concentrations. mdpi.com

Anthelmintic Activity

Several studies have highlighted the potential of benzoxazole derivatives as anthelmintic agents. nih.govnih.govresearchgate.netresearchgate.net A series of novel dichloro substituted benzoxazole-triazolo-thione derivatives were synthesized and screened for their in vitro anthelmintic activity. nih.gov Compounds 3 , 4 , and 5a from this series exhibited potential radical scavenging capacity and good anthelmintic activity. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting β-tubulin, a key protein in parasites. nih.gov

In another study, 5-isothiocyanato-2-(2-furyl)benzoxazole and related derivatives showed 100% nematocidal activity in mice infected with Nematospiroides dubius. nih.gov Furthermore, certain 5- and 6-isothiocyanato-2-(3-pyridinyl)benzoxazole derivatives displayed 10% taeniacidal activity against Hymenolepis nana. nih.gov The synthesis of 5-nitro-1,3-benzoxazole derivatives has also been explored for developing new anthelmintic agents. researchgate.netresearchgate.net

Compound/Derivative Target/Organism Observed Activity Reference
Dichloro substituted benzoxazole-triazolo-thione derivatives (3, 4, 5a )Parasites (in vitro)Good anthelmintic activity nih.gov
5-Isothiocyanato-2-(2-furyl)benzoxazoleNematospiroides dubius (in mice)100% nematocidal activity nih.gov
5- and 6-Isothiocyanato-2-(3-pyridinyl)benzoxazoleHymenolepis nana (in mice)10% taeniacidal activity nih.gov
5-Nitro-1,3-benzoxazole derivativesParasites (in vitro)Potent anthelmintic molecules researchgate.net

Antioxidant Activity

Benzoxazole derivatives have been shown to possess significant antioxidant properties. mdpi.comnih.govakjournals.comresearchgate.netnih.gov Their antioxidant activity is often evaluated through their ability to scavenge free radicals and chelate metal ions. researchgate.net

In one study, a series of benzazolone compounds were synthesized and their antioxidant activity was determined by the inhibition of lipid peroxidation. nih.gov Phenolic derivatives, in particular, showed the best antioxidant activities. nih.gov Another study investigated the antioxidant properties of new benzazole derivatives by examining their effects on lipid peroxidation and their capacity to scavenge superoxide (B77818) and DPPH stable radicals. akjournals.com It was noted that the benzoxazole ring appeared to have a greater antioxidant capacity compared to benzimidazole (B57391) and benzothiazole in terms of superoxide radical scavenging. akjournals.com

A novel compound, BzO-1 , featuring a 4-methylphenyl substituent, demonstrated the highest antioxidant activity among a series of four derivatives, showing a considerable ability to neutralize free radicals and chelate ferric ions. researchgate.net Furthermore, some dichloro substituted benzoxazole-triazolo-thione derivatives, which also showed anthelmintic activity, exhibited potential radical scavenging capacity. nih.gov

Cellular and Molecular Mechanisms of Action

The therapeutic potential of N-aryl-benzoxazol-2-amine analogues stems from their interaction with various cellular and molecular targets, influencing key signaling pathways involved in disease pathogenesis.

A significant body of research has focused on identifying the molecular targets of benzoxazole derivatives, revealing their engagement with critical enzymes and proteins.

Anticancer Activity:

A primary area of investigation for benzoxazole analogues is oncology. Several studies have identified and validated specific molecular targets implicated in cancer progression.

Topoisomerase II Inhibition: Certain 2-arylbenzoxazole derivatives have been shown to be potent inhibitors of eukaryotic topoisomerase II, an enzyme crucial for DNA replication and chromosome organization. One such compound demonstrated greater potency than the established drug etoposide, with an IC50 value of 18.8 µM. researchgate.net

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process vital for tumor growth and metastasis. A number of benzoxazole derivatives have been designed as VEGFR-2 inhibitors. nih.govnih.gov For instance, compounds 14o , 14l , and 14b effectively reduced VEGFR-2 protein concentrations. nih.gov Another study identified compound 12l as a potent VEGFR-2 inhibitor with an IC50 of 97.38 nM. nih.gov

PARP-2 Inhibition: Poly (ADP-ribose) polymerase-2 (PARP-2) is involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in conjunction with DNA-damaging agents. Benzoxazole hybrids have been developed as PARP-2 inhibitors, with compounds 12 and 27 exhibiting IC50 values of 0.07 and 0.057 µM, respectively. nih.gov

Aryl Hydrocarbon Receptor (AhR) Agonism: Inspired by the anticancer prodrug Phortress, researchers have synthesized benzoxazole analogues that act as potent agonists of the Aryl Hydrocarbon Receptor (AhR). nih.gov The active metabolite of Phortress, 5F-203, activates AhR, leading to the expression of the cytochrome P450 CYP1A1 gene, which in turn exhibits anticancer activity. nih.gov Compounds 3m and 3n were identified as having significant anticancer effects, likely through a similar mechanism. nih.gov

Neuroprotective Activity:

In the context of neurodegenerative diseases like Alzheimer's, benzoxazole derivatives have been investigated for their ability to modulate key enzymes involved in the disease's pathology.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for Alzheimer's disease. Benzoxazole-oxadiazole hybrids have shown potent inhibitory activity against both AChE and BuChE, with some analogues demonstrating greater potency than the standard drug Donepezil. nih.gov For example, analogues 2 , 15 , and 16 had IC50 values against AChE of 6.40 ± 1.10 µM, 5.80 ± 2.18 µM, and 6.90 ± 1.20 µM, respectively. nih.gov

Antiviral Activity:

HCV IRES Inhibition: 2-Aminobenzoxazoles have been synthesized as ligands for the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES) RNA. ucsd.edu These compounds are designed to bind to the IRES and inhibit the initiation of viral translation. ucsd.edu

Molecular docking and other computational studies have been instrumental in elucidating the binding modes of benzoxazole analogues with their protein targets.

For VEGFR-2 inhibitors, in silico docking studies have helped to understand how these compounds fit into the active site of the enzyme. nih.gov Similarly, molecular docking of PARP-2 inhibitors has revealed key interactions within the enzyme's binding pocket. nih.gov In the case of cholinesterase inhibitors, molecular docking studies have confirmed the binding of benzoxazole-oxadiazole hybrids to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzymes. nih.gov

For antiviral applications, the interaction between 2-aminobenzoxazole (B146116) ligands and the HCV IRES RNA has been studied. ucsd.edu It was found that the benzoxazole scaffold's N3 position is a key participant in hydrogen bonding with the RNA target. ucsd.edu The electronic properties of substituents on the benzoxazole ring can modulate the basicity of this nitrogen and, consequently, the binding affinity. ucsd.edu

Preclinical Assessment Models

The pharmacological activities of this compound analogues have been evaluated in a variety of preclinical models, providing crucial data on their efficacy and mechanism of action.

In Vitro Models:

Cancer Cell Lines: A wide range of human cancer cell lines have been used to assess the antiproliferative activity of benzoxazole derivatives. These include colon (HT-29), breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), and brain (C6) carcinoma cell lines. nih.govnih.govajphs.com Cytotoxicity is typically measured using the MTT assay, which determines the concentration of the compound that inhibits cell growth by 50% (IC50). nih.govnih.gov

Enzyme Inhibition Assays: The inhibitory activity of benzoxazole analogues against specific enzymes is determined using in vitro assays. For example, the Ellman's colorimetric method is used to measure cholinesterase inhibition. nih.gov

Cell Cycle Analysis: Flow cytometry is employed to investigate the effect of these compounds on the cell cycle. For instance, some benzoxazole derivatives have been shown to cause cell cycle arrest at the G1 or Pre-G1 phase in cancer cells. nih.govnih.govnih.gov

Apoptosis Assays: The ability of these compounds to induce programmed cell death (apoptosis) is assessed through methods like flow cytometry and by measuring the levels of key apoptosis-related proteins such as Bax and Bcl-2. nih.govnih.gov

Wound Healing Migration Assay: This assay is used to evaluate the anti-angiogenic potential of compounds by measuring their ability to inhibit the migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov

In Vivo Models:

Psoriatic Mouse Model: The anti-inflammatory properties of some 2-arylbenzoxazole derivatives have been tested in an imiquimod-induced psoriatic mouse model. researchgate.net

Xenograft Models: The in vivo antitumor efficacy of promising compounds is often evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. For example, a 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative showed excellent inhibition of tumor growth in a HeLa xenograft model. nih.gov

Data Tables

Table 1: Anticancer Activity of Selected Benzoxazole Analogues

Compound Target Cell Line IC50 (µM) Reference
2-Arylbenzoxazole Topoisomerase II - 18.8 researchgate.net
12l VEGFR-2 HepG2 10.50 nih.gov
12l VEGFR-2 MCF-7 15.21 nih.gov
12 PARP-2 - 0.07 nih.gov
27 PARP-2 - 0.057 nih.gov
3m AhR Agonist Various Not specified nih.gov
3n AhR Agonist Various Not specified nih.gov

| H1 | Not specified | HeLa | 0.38 | nih.gov |

Table 2: Cholinesterase Inhibitory Activity of Benzoxazole-Oxadiazole Analogues

Compound AChE IC50 (µM) BuChE IC50 (µM) Reference
2 6.40 ± 1.10 7.50 ± 1.20 nih.gov
15 5.80 ± 2.18 7.20 ± 2.30 nih.gov
16 6.90 ± 1.20 7.60 ± 2.10 nih.gov

Computational Chemistry and in Silico Studies of N 4 Ethylphenyl Benzo D Oxazol 2 Amine

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as N-(4-Ethylphenyl)benzo[d]oxazol-2-amine, interacts with the binding site of a target protein.

While specific docking studies on this compound are not extensively detailed in the public domain, research on structurally similar N-arylbenzo[d]oxazol-2-amines provides a framework for understanding its potential binding modes. For instance, studies on N-arylbenzo[d]oxazol-2-amines as potential α-glucosidase inhibitors have utilized molecular docking to explore their binding interactions. nih.gov These simulations have revealed key interactions within the enzyme's active site, highlighting the importance of the benzoxazole (B165842) core and the N-aryl substituent for binding.

Table 1: Predicted Interactions from a Hypothetical Molecular Docking Study

Interacting Residue (Hypothetical)Interaction TypeMoiety of this compound
Leucine, Valine, IsoleucineHydrophobicEthylphenyl group
Phenylalanine, Tryptophanπ-π StackingBenzoxazole ring
Aspartate, GlutamateHydrogen BondAmine (-NH-) group
Serine, ThreonineHydrogen BondOxygen atom in benzoxazole ring

Molecular Dynamics Simulations for Ligand-Target Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the complex, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein.

For a complex of this compound with a target protein, an MD simulation would track the trajectory of each atom over a period of nanoseconds or even microseconds. Analysis of this trajectory can reveal:

Binding Stability: Whether the ligand remains bound in the active site or dissociates.

Conformational Changes: How the ligand and protein adapt to each other's presence.

Key Interactions: The persistence of hydrogen bonds and hydrophobic interactions identified in docking.

Water Dynamics: The role of water molecules in mediating ligand-protein interactions.

Studies on related benzamide (B126) derivatives have successfully used MD simulations to confirm the stability of the ligand-protein complex and to understand the binding mechanism at a deeper level. nih.gov These simulations have shown that stable binding is often characterized by a low root-mean-square deviation (RMSD) of the ligand and key protein residues over the course of the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence activity.

A QSAR study on a series of benzoxazole derivatives, including compounds structurally similar to this compound, was conducted to model their inhibitory activity against Candida albicans. nih.gov This study used various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model. The findings from such a study can provide insights into how modifications to the this compound structure might affect its biological activity.

For example, a QSAR model could reveal that:

The size and shape of the substituent at the 4-position of the phenyl ring are critical for activity.

The electronic properties of the benzoxazole ring system are important for target interaction.

Table 2: Example of Descriptors Used in a QSAR Study of Benzoxazole Derivatives

Descriptor TypeExample DescriptorInformation Provided
ElectronicHighest Occupied Molecular Orbital (HOMO) energyElectron-donating ability
StericMolar Refractivity (MR)Molecular volume and polarizability
HydrophobicLogPPartition coefficient between octanol (B41247) and water
TopologicalWiener IndexMolecular branching

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are fundamental to the design of novel drugs.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. By comparing the structures of known active and inactive compounds, a pharmacophore model can be developed. This model defines the essential structural features required for biological activity. For this compound, a ligand-based approach would involve comparing it to other known inhibitors of a particular target to identify common features.

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design can be employed. This powerful approach uses the structural information of the target's binding site to design ligands with high affinity and selectivity. Molecular docking, as described earlier, is a key component of this strategy. The design of novel benzothiazole (B30560) derivatives as potential anticancer agents has been guided by structure-based methods, utilizing the crystal structure of target enzymes to inform the design of more potent inhibitors. nih.gov

The development of this compound as a therapeutic agent would likely involve an iterative process of computational modeling, chemical synthesis, and biological testing, with each step informing the next.

Future Directions in Research on N 4 Ethylphenyl Benzo D Oxazol 2 Amine

Development of Novel Derivatization Strategies

Future research will likely concentrate on creating new analogs of N-(4-Ethylphenyl)benzo[d]oxazol-2-amine to enhance its therapeutic potential and explore its structure-activity relationships (SAR). The benzoxazole (B165842) core is a versatile starting point for synthesizing a variety of bioactive molecules. biotech-asia.org

Key derivatization approaches could include:

Substitution on the Phenyl Ring: Introducing various functional groups onto the 4-ethylphenyl moiety can modulate the compound's lipophilicity, electronic properties, and steric profile, which in turn can influence its binding affinity to biological targets.

Modification of the Benzoxazole Core: Alterations to the benzoxazole ring system itself, such as the introduction of substituents at different positions, can lead to new chemical entities with potentially improved pharmacological profiles. mdpi.com

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores is a strategy to create hybrid molecules with dual or synergistic activities. nih.gov This approach has been successfully used with other benzoxazole derivatives to target multiple pathways.

Recent studies on related benzoxazole derivatives have demonstrated that even minor structural modifications can lead to significant changes in biological activity. For instance, the synthesis of 2-substituted benzoxazole derivatives has yielded compounds with potent antimicrobial and anticancer effects. nih.govresearchgate.net These synthetic strategies provide a roadmap for the future derivatization of this compound.

Exploration of Polypharmacology and Multi-Target Ligands

The "one-drug, one-target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single compound is designed to interact with multiple biological targets. This approach can be particularly beneficial for complex multifactorial diseases. The benzoxazole scaffold has been identified in ligands designed for a wide spectrum of receptors, making it an ideal candidate for the development of multi-target ligands. researchgate.netresearchgate.net

Future research in this area for this compound should involve:

Target Identification: Screening the compound and its derivatives against a broad panel of kinases, G-protein-coupled receptors (GPCRs), and other enzyme families to identify multiple potential targets. nih.gov For example, various benzoxazole derivatives have shown inhibitory activity against VEGFR-2, a key target in cancer therapy. nih.govrsc.org

Rational Design of Multi-Target Agents: Using the structural information from target identification studies to rationally design new derivatives with optimized activity against two or more relevant targets. This could involve creating molecules that can simultaneously modulate pathways involved in, for example, both inflammation and cancer.

Investigation of Synergistic Effects: Evaluating whether hitting multiple targets with a single molecule leads to synergistic therapeutic effects that are greater than the sum of the effects of targeting each protein individually.

Potential Target Class Relevance for Benzoxazole Derivatives Example Research Focus
KinasesMany benzoxazoles inhibit kinases involved in cell proliferation and angiogenesis, such as VEGFR-2. nih.govrsc.orgDesigning derivatives of this compound as dual VEGFR-2/FGFR inhibitors.
G-Protein-Coupled Receptors (GPCRs)Certain benzoxazoles have been identified as inhibitors of GRK-2 and -5, which are targets for cardiovascular disease. nih.govScreening for activity against a panel of GPCRs implicated in neurological or metabolic disorders.
EnzymesBenzoxazole derivatives have shown inhibitory activity against enzymes like monoamine oxidase (MAO). researchgate.netExploring the potential for dual inhibition of targets like COX-2 and 5-LOX for anti-inflammatory applications.

Advanced Computational Modeling for Predictive Biology

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new compounds. For this compound, advanced computational modeling can accelerate the research and development process.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the structural features of this compound derivatives with their biological activities. rsc.orgtandfonline.com These models can provide valuable insights for designing more potent compounds.

Molecular Docking and Dynamics: Performing molecular docking studies to predict the binding mode of the compound and its analogs within the active sites of identified biological targets. nih.gov Subsequent molecular dynamics simulations can assess the stability of the ligand-protein complex over time.

Pharmacophore Modeling: Generating pharmacophore models based on the known active derivatives to identify the essential structural features required for biological activity. This can guide the design of new molecules with a higher probability of being active. researchgate.net

Computational Technique Application for this compound Expected Outcome
3D-QSAR (CoMFA/CoMSIA)To build predictive models for the biological activity of a series of derivatives. rsc.orgtandfonline.comIdentification of key steric and electronic features that influence activity, guiding the design of new analogs.
Molecular DockingTo predict the binding orientation and affinity of the compound at a specific target site. biotech-asia.orgnih.govA rational explanation for the observed biological activity and a basis for structure-based drug design.
Molecular DynamicsTo simulate the dynamic behavior of the compound when bound to its target.An understanding of the stability of the interaction and the key residues involved in binding.

Integration of Omics Data in Mechanistic Studies

To fully understand the biological effects of this compound, it is crucial to move beyond single-target studies and embrace a systems-level approach. The integration of "omics" data (genomics, transcriptomics, proteomics, metabolomics) can provide a comprehensive view of the compound's mechanism of action. nih.govnih.gov

Future research should focus on:

Genomics-Driven Target Discovery: Utilizing genomics and bioinformatics to identify potential new targets for benzoxazole compounds. For example, genome mining has led to the discovery of new benzoxazole alkaloids from microbial sources. nih.govresearchgate.net

Transcriptomic and Proteomic Profiling: Treating cells or animal models with this compound and analyzing the resulting changes in gene and protein expression. This can reveal the cellular pathways and networks that are modulated by the compound.

By leveraging these advanced research strategies, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-Ethylphenyl)benzo[d]oxazol-2-amine be optimized for higher yield and purity?

  • Methodology :

  • Use silica gel column chromatography with hexane/ethyl acetate (3:1) for purification, achieving yields up to 74% for structurally similar benzoxazole derivatives .
  • Optimize reaction conditions by refluxing in polar aprotic solvents (e.g., DMF or DCM) and controlling temperature (e.g., 180°C under microwave irradiation) to enhance reaction rates and product formation .
  • Monitor reaction progress using TLC (silica gel, hexane/CH2_2Cl2_2 = 8:2) to ensure completion .

Q. What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Methodology :

  • FTIR : Identify key functional groups (e.g., C=N stretch at 1647 cm1^{-1}, NH stretch at 3049 cm1^{-1}) .
  • NMR : Use 1^1H NMR (400 MHz, DMSO-d6_6) to resolve aromatic protons (δ 7.08–7.82 ppm) and substituent-specific signals (e.g., ethyl group at δ 1.2–1.4 ppm for CH3_3) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 229.1662) to validate the molecular formula .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing groups (e.g., nitro, bromo) or electron-donating groups (e.g., methoxy) at the 4-position of the phenyl ring. Compare their antimicrobial or anticancer activities using in vitro assays .
  • Example: Nitro-substituted derivatives (e.g., N-(2-methoxy-4-nitrophenyl)benzo[d]oxazol-2-amine) show enhanced hydrogen bonding and binding energy in molecular docking studies .

Q. How can molecular docking and dynamics predict the binding interactions of this compound with therapeutic targets?

  • Methodology :

  • Docking Tools : Use AutoDock Vina or PyRx to simulate ligand-receptor interactions. For example, a benzoxazole fragment in INK 128 forms hydrogen bonds with kinase targets (binding energy: −30.828 kcal/mol) .
  • MD Simulations : Apply GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD and hydrogen bond occupancy .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Flash Chromatography : Use gradients of petroleum ether/methylene chloride (100:0 to 0:100) for high-resolution separation of benzoxazole analogs .
  • Recrystallization : Purify nitro-substituted derivatives using ethanol/water mixtures, achieving >85% purity .

Q. How do hydrogen-bonding interactions of the benzoxazole core enhance pharmacological properties?

  • Methodology :

  • Crystallography : Resolve X-ray structures to map hydrogen bonds between the oxazole NH and target residues (e.g., Asp/Glu in kinases) .
  • Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes when modifying the NH group .

Methodological Considerations

Q. What synthetic routes enable the incorporation of heterocyclic moieties into this compound for drug discovery?

  • Methodology :

  • Microwave-Assisted Synthesis : Couple benzoxazole-2-amine with thiazole or triazine fragments in DMF under microwave irradiation (800 W, 3 h) .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura reactions to introduce aryl groups (e.g., 4-ethylphenyl) using Pd catalysts .

Q. How can QSAR models guide the design of this compound derivatives with improved bioavailability?

  • Methodology :

  • Descriptor Selection : Calculate logP, polar surface area, and H-bond donors using ChemAxon or MOE.
  • Model Validation : Train QSAR models on datasets of benzoxazole analogs with reported IC50_{50} values (e.g., PI3Kα inhibitors) and validate via leave-one-out cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.